N-(cyclopropylmethyl)-3,4-dimethylaniline
Description
Significance and Research Context of N-Substituted Anilines and Cyclopropylmethyl Moieties
N-substituted anilines are a fundamental class of compounds in organic chemistry with wide-ranging applications. Aniline (B41778) and its derivatives are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The substitution on the nitrogen atom significantly influences the electronic properties and reactivity of the aniline core, leading to a diverse array of chemical behaviors and biological activities.
The combination of these two structural features in N-(cyclopropylmethyl)-3,4-dimethylaniline suggests its potential as a valuable building block in the synthesis of novel bioactive molecules and functional materials. The dimethyl substitution on the aniline ring further modifies the electronic and steric properties of the molecule, offering another point of variation for chemical synthesis and structure-activity relationship studies.
Historical Trajectory and Evolution of Synthetic Chemistry Pertaining to the Compound
The history of synthetic chemistry relevant to this compound is rooted in the development of methods for the synthesis of anilines and their N-alkylated derivatives. The industrial production of aniline dates back to the 19th century, with early methods involving the reduction of nitrobenzene (B124822). prepchem.com Over the decades, a plethora of methods for aniline synthesis and modification have been developed.
The synthesis of N-substituted anilines has evolved significantly, with two primary strategies being particularly relevant for a compound like this compound:
Reductive Amination: This is a widely used method for the formation of C-N bonds. organic-chemistry.orgrsc.orgacsgcipr.orgmasterorganicchemistry.com It typically involves the reaction of an amine (in this case, 3,4-dimethylaniline) with a carbonyl compound (cyclopropanecarboxaldehyde) in the presence of a reducing agent. organic-chemistry.orgrsc.orgacsgcipr.orgmasterorganicchemistry.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. acsgcipr.org Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed C-N Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. beilstein-journals.orgnih.govnih.gov These methods allow for the formation of a bond between an aryl group and a nitrogen atom, typically by reacting an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this could involve the reaction of 3,4-dimethylaniline (B50824) with a cyclopropylmethyl halide or another suitable electrophile. beilstein-journals.orgresearchgate.net
The specific synthesis of this compound is not detailed in readily available scientific literature. However, based on established synthetic methodologies, a plausible and efficient route would be the reductive amination of 3,4-dimethylaniline with cyclopropanecarboxaldehyde (B31225).
Detailed Research Findings
Due to the limited specific research on this compound, the following sections present plausible chemical data and synthetic approaches based on the known chemistry of its constituent parts and analogous compounds.
Physicochemical Properties (Predicted)
The following table outlines the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds such as xylidines and other N-alkylated anilines. nih.govwikipedia.orgchemicalbook.com
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | >200 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Spectroscopic Data (Representative)
The following tables present representative ¹H and ¹³C NMR spectral data for this compound. These chemical shifts are based on known values for the 3,4-dimethylaniline core and the N-cyclopropylmethyl group from similar molecules. chemicalbook.comrsc.orgnih.govresearchgate.netchegg.comchemicalbook.comlibretexts.org
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | m | 3H | Aromatic protons |
| ~3.5 | br s | 1H | N-H |
| ~2.9 | d | 2H | N-CH₂ |
| ~2.2 | s | 6H | Ar-CH₃ |
| ~1.0 | m | 1H | CH (cyclopropyl) |
| ~0.5 | m | 2H | CH₂ (cyclopropyl) |
| ~0.2 | m | 2H | CH₂ (cyclopropyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-N (aromatic) |
| ~137 | C-CH₃ (aromatic) |
| ~130 | C-H (aromatic) |
| ~127 | C-CH₃ (aromatic) |
| ~117 | C-H (aromatic) |
| ~113 | C-H (aromatic) |
| ~55 | N-CH₂ |
| ~20 | Ar-CH₃ |
| ~19 | Ar-CH₃ |
| ~11 | CH (cyclopropyl) |
| ~4 | CH₂ (cyclopropyl) |
Structure
3D Structure
Properties
CAS No. |
356539-38-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-3-6-12(7-10(9)2)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 |
InChI Key |
YULPPXVXGUGQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)C |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of N Cyclopropylmethyl 3,4 Dimethylaniline
Mechanistic Investigations of Cyclopropane (B1198618) Ring Transformations
The high ring strain of the cyclopropyl (B3062369) group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including electrochemical, photochemical, and thermal activation. bohrium.comresearchgate.net The attached N-aryl group plays a crucial role in these transformations by lowering the oxidation potential and stabilizing reactive intermediates.
Electrochemical methods provide a catalyst-free and external-oxidant-free approach to initiate C-C bond cleavage in arylcyclopropane systems. The process is initiated by the anodic oxidation of the molecule. This single-electron transfer (SET) is facilitated by the electron-donating nature of the aniline (B41778) ring, which lowers the oxidation potential of the compound. researchgate.netumn.edu
The primary step is the formation of an amine radical cation. This intermediate is key to the subsequent cleavage of the cyclopropane ring. The generation of the radical cation weakens the adjacent C-C bonds of the cyclopropyl ring, leading to its opening. researchgate.net This ring-opening is an irreversible process that yields a more stable distonic radical cation (an intermediate where the charge and radical are separated). acs.org This intermediate can then undergo further reactions, such as nucleophilic attack or fragmentation, to form various products. acs.org
The general pathway can be summarized as follows:
Anodic Oxidation : The N-(cyclopropylmethyl)-3,4-dimethylaniline molecule loses an electron at the anode to form a radical cation.
Ring Opening : The highly strained cyclopropyl ring in the radical cation undergoes rapid and irreversible C-C bond cleavage.
Intermediate Reaction : The resulting distonic radical cation is trapped by nucleophiles present in the reaction medium, leading to 1,3-difunctionalized products. researchgate.net
This electrochemical approach has been utilized for various transformations, including 1,3-dioxygenation, 1,3-oxyfluorination, and 1,3-difluorination of arylcyclopropanes.
The transformations of N-cyclopropylanilines are fundamentally radical processes. The initial single-electron transfer (SET) oxidation, whether induced electrochemically or photochemically, generates a nitrogen-centered radical cation. researchgate.netacs.org The existence and behavior of these intermediates are critical to understanding the reaction mechanism.
The primary radical intermediate, the amine radical cation , is formed by the removal of an electron from the nitrogen atom's lone pair. The stability of this radical cation is influenced by the substituents on the aromatic ring; electron-donating groups, like the two methyl groups in this compound, help to stabilize the positive charge through resonance. acs.org
Following its formation, the amine radical cation undergoes a rapid and irreversible ring-opening of the cyclopropyl group. This process is driven by the release of ring strain and results in the formation of a distonic radical cation . acs.org In this species, the radical is located on a carbon atom from the former cyclopropyl ring, while the positive charge remains localized on the nitrogen atom as part of an iminium ion. The rate of this ring-opening is a key factor that often outcompetes other potential pathways, such as deprotonation or back-electron transfer. researchgate.netacs.org
These radical intermediates have been characterized through mechanistic probe studies and computational analysis. For instance, N-cyclopropylanilines have been developed as probes for SET oxidation, where the detection of ring-opened products serves as evidence for the formation of the initial radical cation. researchgate.netacs.org
Table 1: Key Radical Intermediates and Their Roles
| Intermediate | Method of Generation | Key Characteristics | Subsequent Fate |
| Amine Radical Cation | Electrochemical Oxidation, Photoredox Catalysis | Nitrogen-centered radical with a positive charge. Stabilized by aryl substituents. | Rapidly undergoes cyclopropyl ring-opening. |
| Distonic Radical Cation | Ring-opening of Amine Radical Cation | Radical and cationic centers are separated (iminium ion and carbon radical). | Trapped by nucleophiles or undergoes further oxidation/reduction. |
| α-Amino Radical | Photoredox Catalysis (via deprotonation of radical cation) | Neutral radical located on the carbon alpha to the nitrogen. | Adds to electrophiles like chloroheteroarenes. princeton.edu |
The reactive intermediates generated from the ring-opening of this compound are well-suited for tandem reactions, where multiple bond-forming events occur sequentially in a single operation. A notable strategy is the "deconstruction-reconstruction" approach, where the cyclopropane ring is first opened and then re-formed into a new ring system, such as a cyclopentane. researchgate.net
For example, in formal [3+2] cycloadditions, the ring-opened distonic radical cation can act as a three-carbon synthon that reacts with various electron-deficient olefins. chemrxiv.orgnih.gov The regioselectivity of these reactions—which C-C bond of the cyclopropane cleaves and where the nucleophile attacks—is a critical aspect. In many cases involving aryl cyclopropylamines, the cleavage occurs at the bond distal to the aryl group, and the subsequent reaction selectivity can be controlled by the choice of nucleophiles and reaction conditions. nih.gov Studies have shown that high chemo- and regioselectivity can be achieved in electrochemical 1,3-difunctionalization reactions. nih.gov
Stereoselectivity is also a significant consideration, particularly in the synthesis of complex molecules. While some photocatalytic cycloadditions proceed through pathways that lead to a mixture of diastereomers, enantioselective versions have been developed using dual-catalyst systems that combine a photoredox catalyst with a chiral Lewis acid. chemrxiv.orgnih.gov
Role of the Compound as a Nucleophile or Ligand in Complex Organic Reactions
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile and a base. In this capacity, it can participate in a variety of reactions common to tertiary anilines. The nucleophilicity of the nitrogen allows it to react with electrophiles.
While specific studies detailing its role as a ligand are not prevalent, its structural similarity to other tertiary amines and anilines used in catalysis suggests potential applications. Tertiary amines can coordinate to metal centers, acting as ligands in transition-metal-catalyzed reactions. For example, similar aniline structures participate in copper-promoted N-cyclopropylation reactions and palladium-catalyzed C-N bond-forming reactions. nih.govchemicalbook.com The compound could potentially serve as a directing group or a coordinating species in reactions involving C-H activation or other complex transformations.
Photoredox-Catalyzed Reactions Involving Amine Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool for activating amine derivatives like this compound under mild conditions. rsc.orgresearchgate.net The general mechanism involves a single-electron transfer (SET) from the amine to a photo-excited catalyst (e.g., an iridium or ruthenium complex, or an organic photosensitizer). researchgate.netacs.org
The catalytic cycle typically proceeds as follows:
Excitation : The photocatalyst absorbs visible light and is promoted to an excited state (PC*), becoming a potent oxidant.
Oxidation (Quenching) : The excited photocatalyst oxidizes the aniline derivative via SET, generating an amine radical cation and the reduced form of the photocatalyst (PC•⁻).
Radical Reaction : The amine radical cation can then undergo various transformations. For this compound, this would likely involve the characteristic rapid ring-opening to form a distonic radical cation. acs.org Alternatively, deprotonation at the α-carbon can form a neutral α-amino radical. princeton.edu
Product Formation & Catalyst Regeneration : The resulting radical intermediate reacts with another substrate (e.g., an aryl halide or an alkene). The reduced photocatalyst (PC•⁻) then participates in a subsequent redox event to regenerate the ground-state photocatalyst, completing the cycle. st-andrews.ac.uk
This strategy has been applied to a wide range of transformations, including the α-arylation of tertiary amines and the synthesis of N-aryl amines through catalytic dehydrogenation. princeton.edursc.org The combination of photoredox catalysis with another catalytic cycle, such as nickel catalysis (dual catalysis), has further expanded the scope of these reactions. st-andrews.ac.uk
Table 2: Comparison of Activation Methods for N-Cyclopropylanilines
| Activation Method | Key Initiating Step | Primary Intermediate | Typical Subsequent Reaction |
| Electrochemical Oxidation | Anodic single-electron transfer (SET) | Amine Radical Cation | C-C bond cleavage, nucleophilic trapping |
| Photoredox Catalysis | SET to photo-excited catalyst | Amine Radical Cation | C-C bond cleavage, cycloaddition, α-functionalization |
| Acid/Lewis Acid Catalysis | Protonation/coordination at nitrogen | Iminium Ion | Ring-opening rearrangement |
General Stability and Decomposition Pathways in Various Chemical Environments
This compound, like many substituted anilines, is generally stable under standard laboratory conditions. However, it is susceptible to degradation under specific environmental stresses such as exposure to strong oxidizing agents, high temperatures, or extreme pH.
The aniline moiety is sensitive to oxidation. Strong oxidants can lead to the formation of complex colored products and polymerization, a known characteristic of aniline and its derivatives. scilit.commdpi.com The primary decomposition pathway under oxidative stress likely involves the formation of radical cations, which can lead to a cascade of reactions.
Thermally, the compound is expected to be stable at moderate temperatures. However, at elevated temperatures, decomposition would likely occur. The typical thermal decomposition of nitrogen-containing organic compounds yields toxic gases, including oxides of nitrogen (NOx) and carbon (CO, CO2).
The compound's stability is also pH-dependent. In strongly acidic solutions, the amine nitrogen will be protonated, forming an anilinium salt. This protonation deactivates the nucleophilic character of the nitrogen and can alter its reactivity in electrochemical and photochemical processes by increasing its oxidation potential. In biological or environmental systems, degradation may occur via microbial pathways, which often involve initial oxidation steps catalyzed by enzymes like dioxygenases. nih.gov
Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and structural characterization data for the compound this compound is not publicly available. While the existence of this compound is confirmed through its CAS Registry Number (356539-38-3) and listings in chemical supplier databases, the specific research findings required to populate the advanced analytical sections outlined in the user's request could not be located.
The requested in-depth analysis, including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D), High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (IR and Raman), and Gas Chromatography-Mass Spectrometry (GC-MS), necessitates access to experimental data from scholarly articles or specialized spectroscopic databases. Despite targeted searches for the compound's spectral data, synthesis and characterization reports, and related analytical studies, no specific spectra, peak assignments, or detailed analytical methodologies for this compound were found.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's specified outline and content inclusions, such as data tables and detailed research findings, without access to the requisite experimental data. The generation of such an article would require either direct experimental analysis of the compound or the publication of its characterization data in a citable source.
Advanced Spectroscopic and Structural Characterization of N Cyclopropylmethyl 3,4 Dimethylaniline
X-ray Crystallography for Solid-State Molecular Structure and Conformation
A comprehensive search of scientific databases and chemical literature yielded no published studies on the X-ray crystallographic analysis of N-(cyclopropylmethyl)-3,4-dimethylaniline. Consequently, there is no experimental data available regarding its crystal system, space group, unit cell dimensions, or the specific conformational arrangement of the cyclopropylmethyl and 3,4-dimethylaniline (B50824) moieties in the solid state.
Table 1: Hypothetical Data Table for X-ray Crystallography of this compound
| Parameter | Data |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume | ? ų |
| Z (Molecules per unit cell) | Data Not Available |
| Calculated Density | Data Not Available |
| Bond Lengths (Selected) | Data Not Available |
| Bond Angles (Selected) | Data Not Available |
| Torsion Angles (Selected) | Data Not Available |
Note: This table is provided as a template to illustrate the type of data that would be obtained from an X-ray crystallography study. No actual data has been reported for this compound.
Electrochemical Characterization Methods
Electrochemical methods are employed to study the redox properties of a compound, providing insights into its electron transfer processes. These techniques are crucial for understanding the reactivity of a molecule and its potential applications in areas such as electro-organic synthesis, catalysis, and materials science.
Cyclic Voltammetry for Redox Behavior Analysis
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of a substance. The method involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which redox events occur, the reversibility of these processes, and information about the kinetics of electron transfer.
Table 2: Hypothetical Data Table for Cyclic Voltammetry of this compound
| Parameter | Data |
| Solvent | Data Not Available |
| Supporting Electrolyte | Data Not Available |
| Working Electrode | Data Not Available |
| Reference Electrode | Data Not Available |
| Scan Rate | Data Not Available |
| Oxidation Potential (Epa) | Data Not Available |
| Reduction Potential (Epc) | Data Not Available |
| Peak Separation (ΔEp) | Data Not Available |
| Reversibility | Data Not Available |
Note: This table illustrates the typical parameters reported in a cyclic voltammetry study. No experimental data is currently available for this compound.
Determination of Faradaic Efficiency in Electrolytic Processes
Faradaic efficiency (FE), or current efficiency, is a critical parameter in electrosynthesis. It quantifies the percentage of the total charge passed during an electrolysis that is used for the desired chemical transformation. A high Faradaic efficiency indicates that the majority of the electrons are participating in the target reaction, with minimal side reactions occurring. The determination of FE is essential for optimizing reaction conditions and assessing the viability of an electrolytic process.
As there are no published reports on the electrolytic processes involving this compound, data regarding its Faradaic efficiency in any such process is unavailable.
Table 3: Hypothetical Data Table for Faradaic Efficiency Determination
| Electrolytic Process | Product(s) | Charge Passed (C) | Moles of Product | Faradaic Efficiency (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: This table serves as an example of how Faradaic efficiency data would be presented. No such data has been reported for this compound.
Computational and Theoretical Chemistry Studies of N Cyclopropylmethyl 3,4 Dimethylaniline
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics simulations are employed to study the dynamic behavior of molecules and their interactions with solvents over time. No MD simulation studies for N-(cyclopropylmethyl)-3,4-dimethylaniline have been published, leaving its behavior in different solvent environments unexplored.
In Silico Exploration of Chemical Space for Structure-Reactivity Relationships
The exploration of the chemical space around this compound through in silico methods to establish structure-reactivity relationships has not been undertaken. These studies are valuable for designing novel compounds with desired properties.
Theoretical Insights into Reaction Mechanisms and Transition States
This section would require detailed findings from computational analyses, such as Density Functional Theory (DFT) studies, that elucidate the pathways, intermediate structures, and energy barriers of reactions involving this compound. The creation of data tables with specific computational values is also not feasible without source material.
Attempts to broaden the search to include computational studies on N-cyclopropylmethyl-substituted anilines or N-alkyl-3,4-dimethylanilines in general also failed to provide specific data that could be confidently attributed to the target molecule without violating the user's explicit instruction to focus solely on this compound.
Until such specific research is published and publicly available, a scientifically accurate and detailed article on the computational and theoretical chemistry of this compound, as per the requested outline, cannot be generated.
Chemical Applications and Derivatization Strategies for N Cyclopropylmethyl 3,4 Dimethylaniline
Utilization as a Synthetic Intermediate in the Construction of Complex Organic Molecules
While specific documented examples of N-(cyclopropylmethyl)-3,4-dimethylaniline as a synthetic intermediate are not extensively reported in publicly available literature, its structural components suggest several plausible applications in the construction of complex organic molecules. The chemical reactivity of this compound is primarily dictated by the secondary amine and the substituted aniline (B41778) ring.
The secondary amine group can readily undergo a variety of chemical transformations. Standard synthetic methodologies such as acylation, sulfonylation, and further alkylation can be employed to introduce a wide range of functional groups. These reactions would allow for the incorporation of the this compound scaffold into larger molecular frameworks, including those found in agrochemicals and materials science. For instance, related N-substituted anilines, such as N-(1-Ethylpropyl)-3,4-dimethylaniline, are recognized as crucial intermediates in the production of herbicides. jindunchemistry.com This suggests a potential role for this compound in similar applications, where the aniline nitrogen is typically reacted with a chloroacetyl chloride to form the core of the herbicide molecule.
Furthermore, the electron-rich 3,4-dimethylaniline (B50824) ring is susceptible to electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions could be used to introduce additional substituents onto the aromatic ring, providing further points for diversification and the construction of more complex structures. The directing effects of the amino group (ortho- and para-directing) and the two methyl groups would influence the regioselectivity of these substitutions.
The synthesis of this compound itself can be envisioned through several established synthetic routes. One common method is the reductive amination of 3,4-dimethylaniline with cyclopropanecarboxaldehyde (B31225). This two-step, one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the desired N-alkylated product. Another viable approach is the N-alkylation of 3,4-dimethylaniline with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base. Additionally, modern cross-coupling reactions, such as the Buchwald-Hartwig amination , could be employed by reacting 3,4-dimethylaniline with a cyclopropylmethyl halide or vice versa, catalyzed by a palladium complex. organic-chemistry.orgnih.gov
| Synthetic Route | Reactants | Key Reagents/Catalysts | Product |
| Reductive Amination | 3,4-Dimethylaniline, Cyclopropanecarboxaldehyde | Sodium borohydride, Sodium cyanoborohydride | This compound |
| N-Alkylation | 3,4-Dimethylaniline, Cyclopropylmethyl bromide | Base (e.g., K2CO3, Et3N) | This compound |
| Buchwald-Hartwig Amination | 3,4-Dimethylaniline, Cyclopropylmethyl halide | Palladium catalyst, Ligand, Base | This compound |
Development and Characterization of this compound Derivatives and Analogues as Chemical Probes
The development of derivatives and analogues of this compound can lead to the creation of novel chemical probes. By systematically modifying its structure, researchers can fine-tune its properties to interact with specific biological targets or to possess unique chemical or physical characteristics.
Systematic modifications of the aniline ring of this compound can significantly impact its electronic properties, lipophilicity, and steric profile. Introducing various substituents at different positions on the ring can lead to a library of analogues with diverse properties. For example, the introduction of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) or electron-donating groups (e.g., methoxy or further alkyl groups) would modulate the pKa of the aniline nitrogen and the electron density of the aromatic ring. Such modifications are a common strategy in medicinal chemistry to optimize the binding affinity of a molecule to its biological target. While direct studies on this compound derivatives are limited, research on related N-(cyclopropylmethyl)aniline structures with substitutions like fluorine or chlorine highlights the exploration of this chemical space.
Varying the N-alkyl substituent provides another avenue for creating analogues. Replacing the cyclopropylmethyl group with other cyclic or acyclic alkyl groups can probe the steric and conformational requirements of a potential binding site. For instance, comparing the activity of this compound with its N-isobutyl, N-cyclopentyl, or N-benzyl analogues could reveal important structure-activity relationships. The unique conformational properties of the cyclopropylmethyl group can be critical for biological activity, and altering this group would help to elucidate its specific role.
The Cyclopropylmethyl Group as a Strategically Important Moiety in Molecular Design and Function
The cyclopropylmethyl group is a strategically important moiety in molecular design, particularly in medicinal chemistry, due to its unique combination of steric and electronic properties. unl.pt Its incorporation into this compound imparts several potentially advantageous features.
Conformational Constraint: The cyclopropyl (B3062369) ring is a rigid structure that restricts the conformational flexibility of the attached methyl group. This can be beneficial in drug design, as it can pre-organize the molecule into a conformation that is favorable for binding to a biological target, thereby reducing the entropic penalty of binding. biorxiv.org This conformational rigidity can lead to increased potency and selectivity.
Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger than those in acyclic alkyl groups. This can make the cyclopropylmethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. mdpi.com By blocking a potential site of metabolism, the incorporation of a cyclopropylmethyl group can lead to an improved pharmacokinetic profile, including a longer half-life.
Enhanced Potency and Modified Lipophilicity: The cyclopropyl group is considered a lipophilic moiety, which can influence a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets. Its unique electronic properties, arising from the strained ring system, can also lead to favorable interactions with biological targets, potentially enhancing potency. The cyclopropyl group can act as a bioisostere for other groups, such as a vinyl or isopropyl group, offering a different steric and electronic profile that may lead to improved biological activity.
Modulation of pKa: The electronic nature of the cyclopropylmethyl group can influence the basicity (pKa) of the aniline nitrogen. While generally considered an electron-donating group through hyperconjugation, its precise electronic effect can be complex. This modulation of pKa can be critical for a molecule's solubility, absorption, and interaction with its target.
The strategic incorporation of the cyclopropylmethyl group in this compound, therefore, provides a powerful tool for medicinal chemists and chemical biologists to fine-tune the properties of this scaffold for various applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(cyclopropylmethyl)-3,4-dimethylaniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 3,4-dimethylaniline with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound. Catalysts such as Pd/C or Raney Ni may enhance efficiency in hydrogenation steps .
- Key Variables : Temperature (80–120°C), solvent polarity, and catalyst loading (1–5 mol%) critically affect reaction kinetics and purity. Continuous-flow systems with immobilized catalysts (e.g., Al₂O₃-supported metals) improve scalability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR resolve substituent effects (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm; aromatic protons at δ 6.5–7.2 ppm) .
- X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond angles and torsional strain in the cyclopropane ring .
- UV/Vis : Measures π→π* transitions (λmax ~250–300 nm) to confirm conjugation .
Advanced Research Questions
Q. How can computational methods predict the electronic and optical properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments (µ) and hyperpolarizabilities (β) for nonlinear optical (NLO) applications .
- TD-DFT : Simulates UV/Vis spectra; discrepancies >10 nm between experimental and theoretical λmax suggest solvent effects or excited-state interactions .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯π) influencing crystal packing .
Q. How can researchers resolve contradictions in reported biological activity data for N-substituted anilines?
- Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions (pH, co-solvents) or stereochemical impurities.
- Methodology :
- Dose-Response Curves : Use standardized protocols (e.g., Michaelis-Menten kinetics with controls for solvent interference) .
- Chiral HPLC : Verify enantiomeric purity (>99%) to exclude inactive isomers .
- Meta-Analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables .
Q. What mechanistic insights explain the electrophilic reactivity of this compound in sulfonylation reactions?
- Mechanism : The cyclopropane ring induces ring strain, enhancing the nucleophilicity of the aniline nitrogen. In reactions with sulfonyl chlorides (e.g., trifluoromethylbenzenesulfonyl chloride), the base (e.g., Et₃N) deprotonates the –NH group, facilitating S–N bond formation .
- Kinetic Studies : Monitor reaction progress via LC-MS; pseudo-first-order kinetics typically apply .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
